molecular formula C11H11F3N2 B13114839 N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine

N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine

Cat. No.: B13114839
M. Wt: 228.21 g/mol
InChI Key: LNQWROXKUFAZJO-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a trifluoromethyl group attached to the indole ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-(trifluoromethyl)phenyl)methanamine
  • N-Methyl-1-(tetrahydro-3-furanyl)methanamine
  • N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Uniqueness

N-Methyl-1-(2-(trifluoromethyl)-1H-indol-6-yl)methanamine is unique due to the presence of the trifluoromethyl group attached to the indole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-1H-indol-6-yl]methanamine

InChI

InChI=1S/C11H11F3N2/c1-15-6-7-2-3-8-5-10(11(12,13)14)16-9(8)4-7/h2-5,15-16H,6H2,1H3

InChI Key

LNQWROXKUFAZJO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(N2)C(F)(F)F

Origin of Product

United States

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